Salsolidine

Description

RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Properties

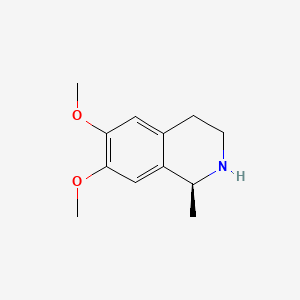

IUPAC Name |

(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYJLVDKPJHJCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318133 | |

| Record name | Salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-48-1 | |

| Record name | Salsolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMS4D62O1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endogenous Biosynthesis of Salsolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolidine, a tetrahydroisoquinoline alkaloid, is an endogenous compound derived from the neurotransmitter dopamine. Its presence and concentration in the brain have been linked to various neurological processes and are of significant interest in the fields of neuropharmacology and drug development. This technical guide provides an in-depth overview of the core principles of endogenous this compound biosynthesis, detailing the primary pathways, key enzymes, and experimental methodologies used for its study.

Core Biosynthetic Pathways

The endogenous formation of this compound primarily proceeds through two distinct pathways: the Pictet-Spengler condensation of dopamine with acetaldehyde and an alternative pathway involving the condensation of dopamine with pyruvic acid.

Pictet-Spengler Condensation with Acetaldehyde

This pathway is a major route for this compound formation, particularly in the context of alcohol consumption, as acetaldehyde is the primary metabolite of ethanol. The reaction can occur both non-enzymatically and enzymatically.

-

Non-Enzymatic Synthesis: Under physiological conditions, dopamine can undergo a non-enzymatic Pictet-Spengler condensation with acetaldehyde to yield a racemic mixture of (R)- and (S)-salsolinol.[1][2]

-

Enzymatic Synthesis: Evidence suggests the existence of a specific enzyme, termed (R)-salsolinol synthase, that stereoselectively catalyzes the condensation of dopamine and acetaldehyde to produce the (R)-enantiomer of salsolinol.[3]

Dopamine and Pyruvic Acid Pathway

An alternative endogenous route for this compound biosynthesis involves the condensation of dopamine with pyruvic acid. This pathway leads to the formation of salsolinol-1-carboxylic acid, which can then be decarboxylated to yield salsolinol.[4][5] This pathway is not directly dependent on ethanol metabolism.

Key Enzyme: Salsolinol Synthase

A pivotal enzyme in the enzymatic biosynthesis of this compound is a putative "salsolinol synthase." Recent research has led to the isolation and sequencing of a candidate protein for this enzyme from rat brain.

Properties of Putative Salsolinol Synthase:

| Property | Value |

| Molecular Weight | 8622.29 Da |

| Amino Acid Residues | 77 |

| Protein Family | Ubiquitin-like protein |

The identification of this enzyme as a ubiquitin-like protein suggests potential regulatory mechanisms involving the ubiquitin-proteasome system, although specific signaling pathways controlling its activity are yet to be fully elucidated.

Experimental Analysis of this compound Biosynthesis

The study of this compound biosynthesis relies on a combination of in vitro and in vivo experimental approaches, coupled with sensitive analytical techniques for the detection and quantification of this compound and its precursors.

Experimental Protocols

1. In Vitro Salsolinol Synthase Activity Assay (General Protocol)

This protocol outlines the basic steps for measuring the activity of salsolinol synthase in brain tissue homogenates.

-

Tissue Preparation: Homogenize brain tissue (e.g., striatum, substantia nigra) in a suitable buffer (e.g., Tris-HCl, pH 7.4) on ice. Centrifuge the homogenate to obtain a supernatant containing the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, dopamine hydrochloride, and acetaldehyde in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid) and placing the mixture on ice.

-

Analysis: Centrifuge the terminated reaction mixture and analyze the supernatant for salsolinol content using HPLC-ECD or LC-MS/MS.

2. Non-Enzymatic Pictet-Spengler Reaction (In Vitro)

This protocol describes a typical procedure for the non-enzymatic synthesis of this compound.

-

Reaction Setup: Dissolve dopamine hydrochloride and acetaldehyde in an appropriate acidic buffer (e.g., phosphate buffer, pH adjusted with HCl).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for an extended period (e.g., several hours to days), with protection from light.

-

Analysis: Directly analyze the reaction mixture at various time points using analytical techniques like HPLC to monitor the formation of this compound.

3. Decarboxylation of Salsolinol-1-Carboxylic Acid

This protocol outlines the general procedure for the conversion of salsolinol-1-carboxylic acid to salsolinol.

-

Reaction Conditions: Dissolve salsolinol-1-carboxylic acid in an aqueous buffer. The reaction can be influenced by factors such as pH and the presence of metal ions.

-

Heating: Heat the solution to facilitate decarboxylation. The optimal temperature and duration need to be determined empirically.

-

Monitoring: Monitor the progress of the reaction by analyzing aliquots for the disappearance of the starting material and the appearance of salsolinol using techniques like HPLC or TLC.

Analytical Methodologies

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the quantification of this compound and its precursors in biological samples.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., sodium phosphate or citrate), an ion-pairing agent (e.g., 1-octanesulfonic acid sodium salt), and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to the acidic range.

-

-

Electrochemical Detection:

-

Electrode: A glassy carbon working electrode is typically employed.

-

Potential: The oxidation potential is set at a level sufficient to detect the catechol moiety of this compound and dopamine (e.g., +0.6 to +0.8 V).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase volatility and improve chromatographic properties.

-

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) is frequently used to isolate and concentrate this compound from the biological matrix.

-

Derivatization: this compound is often derivatized with agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or pentafluorobenzyl (PFB) bromide to create more volatile and stable derivatives.

-

-

GC-MS Analysis:

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantitative Data

The concentration of endogenous this compound can vary significantly depending on the brain region and physiological conditions. The following table summarizes representative data on this compound levels in the human brain.

Table 1: Salsolinol Concentrations in Human Brain Regions

| Brain Region | (R)-Salsolinol (ng/g tissue) | (S)-Salsolinol (ng/g tissue) | Reference |

| Substantia Nigra | up to 204.8 | up to 213.2 | |

| Nucleus Caudatus | Mean ± SD | Mean ± SD | |

| Putamen | Mean ± SD | Mean ± SD | |

| Nucleus Accumbens | Mean ± SD | Mean ± SD | |

| Hypothalamus | Mean ± SD | Mean ± SD |

Note: Specific mean and standard deviation values were not consistently available in the abstracts. The data indicates that this compound is found in dopamine-rich areas of the brain.

Signaling Pathways and Regulation

The regulation of endogenous this compound biosynthesis is an area of active research. Given that dopamine is the primary precursor, the signaling pathways that control dopamine metabolism are likely to influence this compound levels.

-

Dopamine Metabolism: The availability of cytosolic dopamine is a key determinant of this compound synthesis. Pathways that regulate dopamine synthesis, reuptake, and degradation will indirectly control the substrate pool for this compound formation.

-

Regulation of Salsolinol Synthase: As the putative salsolinol synthase is a ubiquitin-like protein, its activity and turnover may be regulated by the ubiquitin-proteasome system. This could involve E3 ligases and deubiquitinating enzymes, which are themselves regulated by various signaling cascades. Further research is needed to identify the specific signaling pathways that target salsolinol synthase for regulation.

Visualizations

Biosynthetic Pathways of this compound

Caption: Major biosynthetic pathways of this compound.

Experimental Workflow for Salsolinol Synthase Activity

Caption: Workflow for salsolinol synthase activity assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative decarboxylation of salsolinol-1-carboxylic acid to 1,2-dehydrosalsolinol: evidence for exclusive catalysis by particulate factors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uwec.edu [chem.uwec.edu]

Salsolidine natural sources and isolation methods

An In-depth Technical Guide to Salsolidine: Natural Sources and Isolation Methods

Introduction

This compound is a naturally occurring tetrahydroisoquinoline alkaloid, chemically known as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[1] This compound and its derivatives have garnered significant interest within the scientific community, particularly for their pharmacological activities. This compound has been identified as a monoamine oxidase inhibitor (MAOI), specifically targeting MAO-A, which plays a crucial role in the metabolism of neurotransmitters.[1][2] Its presence in various plant species and its potential therapeutic applications make it a subject of great importance for researchers in natural product chemistry, pharmacology, and drug development.

This technical guide provides a comprehensive overview of the principal natural sources of this compound and details the methodologies for its extraction, isolation, and purification. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed, actionable information on this promising alkaloid.

Natural Sources of this compound

This compound is found in a variety of plant species, most notably within the Amaranthaceae family (previously Chenopodiaceae), as well as in certain cacti. The genus Salsola, commonly known as saltwort, is a particularly rich source.[3] These plants are typically halophytes, adapted to grow in saline environments.[3]

| Plant Species | Family | Notes on this compound Content |

| Salsola richteri | Amaranthaceae | A primary source from which this compound was first isolated. |

| Salsola tragus | Amaranthaceae | The alkaloid fraction contains a significant amount of this compound (17.7%). |

| Salsola kali | Amaranthaceae | Contains a variety of tetrahydroisoquinoline alkaloids, including this compound. |

| Haloxylon salicornicum | Amaranthaceae | A keystone desert species also known to contain related alkaloids. |

| Corispermum leptopyrum | Amaranthaceae | Both Salsoline and this compound have been isolated from this herb. |

| Various Cactus Species | Cactaceae | This compound, also known as norcarnegine, is found in several cacti. |

| Phyllodium elegans | Fabaceae | Reported to contain this compound. |

| Alhagi maurorum | Fabaceae | Reported to contain this compound. |

| Ototropis elegans | Fabaceae | Reported to contain this compound. |

Isolation and Purification Methods

The isolation of this compound from its natural sources involves multi-step processes that leverage the physicochemical properties of alkaloids. Standard methods include acid-base extraction, ion-exchange chromatography, and crystallization.

General Experimental Workflow for this compound Isolation

The following diagram outlines a typical workflow for the isolation of this compound from plant material, combining principles from several established methods.

Detailed Experimental Protocol: Ion-Exchange Method

This protocol is adapted from a patented method for the isolation of Salsoline and this compound from Salsola richteri. This process is noted for improving yield and simplifying the procedure.

1. Extraction:

-

Macerate dried and powdered plant material from Salsola richteri with water.

-

Filter the aqueous extract to remove solid plant debris.

2. Ion-Exchange Chromatography:

-

Pass the filtered aqueous extract through a column packed with a cation-exchange resin (e.g., KU-2). The alkaloids, being basic, will be adsorbed onto the resin.

-

Wash the column with deionized water to remove non-alkaloidal impurities.

3. Desorption and Elution:

-

Desorb the bound alkaloids from the resin by eluting with an alcohol-hydrochloric acid solution (e.g., an ethanol-water mixture containing HCl).

-

Perform the desorption at an elevated temperature (50-60°C) to increase efficiency. Heating can be achieved by jacketing the chromatography column with circulating hot water.

4. Alkaloid Precipitation and Separation:

-

Collect the acidic eluate containing the alkaloid hydrochlorides.

-

Carefully adjust the pH of the eluate to ~5 with a 40% NaOH solution.

-

Concentrate the solution under vacuum to remove the alcohol and precipitate excess sodium chloride.

-

Filter the hot solution to remove the precipitated salt.

-

Allow the filtrate to cool, ideally in a refrigerator, to induce crystallization of the total alkaloid mixture. The resulting mixture contains Salsoline and this compound at a purity of 80-85%.

5. Separation of this compound from Salsoline:

-

The separation of the two primary alkaloids is achieved based on differential solubility.

-

Dissolve the mixed alkaloid salts in water.

-

Upon heating the solution, the base form of Salsoline precipitates out, while this compound remains in the solution.

-

Filter off the precipitated Salsoline.

-

Acidify the remaining solution containing this compound and salt it out using sodium chloride to precipitate this compound hydrochloride.

-

The filtered product can be further purified by recrystallization from water.

Quantitative Data from Isolation Procedures

| Parameter | Plant Source | Method | Value |

| Total Alkaloid Yield | Haloxylon salicornicum (50g) | Ethanolic acid extraction followed by chloroform LLE | 2.30 g (4.6%) |

| Purity of Alkaloid Sum | Salsola richteri | Ion-exchange chromatography | 80-85% (Salsoline & this compound) |

| Detection Limit | N/A | Spectrophotometry (Copper-dithiocarbamate complex) | 40-500 µg / 5 ml |

Pharmacological Activity and Signaling Pathway

This compound's primary pharmacological action is the inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters, including dopamine. The inhibition of this enzyme leads to increased levels of these neurotransmitters in the synaptic cleft, which is a mechanism utilized by many antidepressant medications.

The biosynthesis of related tetrahydroisoquinolines, such as Salsolinol, occurs via the condensation of dopamine with acetaldehyde. Salsolinol itself has been implicated in the neuropathology of chronic alcoholism and Parkinson's disease. This compound's action as a MAO-A inhibitor places it directly in the dopamine metabolic pathway.

Conclusion

This compound remains a compound of significant scientific interest due to its defined pharmacological activity and widespread availability from natural sources, particularly from plants of the genus Salsola. The isolation methods, especially those employing ion-exchange chromatography, have been refined to provide high-purity yields suitable for further research and development. The detailed protocols and workflow presented in this guide offer a solid foundation for laboratories aiming to isolate and study this potent MAO-A inhibitor. Further investigation into its therapeutic potential, particularly in the context of neurological disorders, is a promising avenue for future drug discovery efforts.

References

The Enantioselective Pharmacology of Salsolidine: A Technical Guide for Researchers

Introduction

Salsolidine, a tetrahydroisoquinoline alkaloid, presents a compelling case for stereoselective pharmacological investigation. As a chiral molecule, it exists in two enantiomeric forms, (R)-Salsolidine and (S)-Salsolidine, which exhibit distinct interactions with key biological targets. This technical guide provides an in-depth overview of the pharmacological profile of this compound enantiomers, with a focus on their interactions with monoamine oxidase A (MAO-A), opioid receptors, and dopamine receptors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate further research and development.

It is critical to distinguish this compound (6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) from its parent compound, salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline). While structurally similar, the substitution of hydroxyl groups with methoxy groups can significantly alter the pharmacological properties. Much of the available detailed research on opioid and dopamine receptor interactions has been conducted on salsolinol. This guide will clearly differentiate between data for this compound and salsolinol, presenting the latter as a valuable, structurally related analogue where this compound-specific data is limited.

Quantitative Pharmacological Data

The enantiomers of this compound and the closely related salsolinol display significant stereoselectivity in their interactions with various biological targets. The following tables summarize the available quantitative data for their binding affinities and functional potencies.

Table 1: Inhibitory Activity of this compound Enantiomers at Monoamine Oxidase A (MAO-A)

| Enantiomer | Target | Assay Type | K_i_ (μM) | Reference |

| (R)-Salsolidine | MAO-A | Competitive Inhibition | 6 | [1] |

| (S)-Salsolidine | MAO-A | Competitive Inhibition | 186 | [1] |

Table 2: Functional Activity of Salsolinol Enantiomers at the µ-Opioid Receptor

| Enantiomer | Target | Assay Type | EC_50_ (μM) | Reference |

| (R)-Salsolinol | µ-Opioid Receptor | cAMP Inhibition | 600 | [2][3] |

| (S)-Salsolinol | µ-Opioid Receptor | cAMP Inhibition | 9 | [2] |

Table 3: Receptor Binding Affinity and Cytotoxicity of Salsolinol

| Compound | Target | Assay Type | K_i_ (μM) | IC_50_ (μM) | Reference |

| Racemic Salsolinol | D_2_/D_3_ Receptors | Radioligand Binding | 0.48 | - | |

| (R)-Salsolinol | SH-SY5Y cells | Cytotoxicity | - | 540.2 | |

| (S)-Salsolinol | SH-SY5Y cells | Cytotoxicity | - | 296.6 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays used to characterize the pharmacological profile of this compound and its analogues.

Radioligand Binding Assay for Receptor Affinity (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (K_i_) of this compound enantiomers for a target receptor, such as dopamine or opioid receptors.

-

Membrane Preparation:

-

Cells stably expressing the human receptor of interest (e.g., HEK293-D_2_R) are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2_, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D_2_ receptors) and a range of concentrations of the unlabeled competitor (e.g., (R)-Salsolidine or (S)-Salsolidine).

-

Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis.

-

The K_i_ value is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Functional cAMP Assay for G_i_-Coupled Receptor Agonism (General Protocol)

This protocol outlines a method to assess the functional activity (EC_50_) of salsolinol enantiomers at G_i_-coupled receptors like the µ-opioid receptor.

-

Cell Culture and Treatment:

-

Culture cells stably co-expressing the human µ-opioid receptor and a cAMP-responsive reporter system (e.g., CHO-K1 cells with a CRE-luciferase reporter).

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a range of concentrations of the test compound (e.g., (R)-Salsolinol or (S)-Salsolinol) in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

-

cAMP Measurement:

-

After incubation, lyse the cells and measure the intracellular cAMP levels. This can be done using various methods, including:

-

Luminescence-based assays: Using a luciferase reporter gene downstream of a cAMP response element (CRE).

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP for binding to an anti-cAMP antibody.

-

AlphaScreen: A bead-based assay that measures the competition between biotinylated-cAMP and cellular cAMP for binding to an antibody-coated acceptor bead.

-

-

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.

-

Determine the EC_50_ value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, using non-linear regression.

-

Monoamine Oxidase A (MAO-A) Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory potency (K_i_) of this compound enantiomers against MAO-A.

-

Enzyme Preparation:

-

Use a source of MAO-A, such as human placental mitochondria or recombinant human MAO-A expressed in a suitable cell line.

-

-

Inhibition Assay:

-

Pre-incubate the MAO-A enzyme preparation with various concentrations of the inhibitor ((R)-Salsolidine or (S)-Salsolidine).

-

Initiate the enzymatic reaction by adding a substrate for MAO-A, such as kynuramine or a radiolabeled substrate like [¹⁴C]-serotonin.

-

The reaction can be monitored by:

-

Fluorometric methods: Measuring the production of a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine).

-

Radiometric methods: Measuring the formation of the radiolabeled deaminated product after separation from the substrate.

-

-

-

Data Analysis:

-

Determine the initial reaction velocities at different inhibitor and substrate concentrations.

-

Analyze the data using Michaelis-Menten kinetics and appropriate models for enzyme inhibition (e.g., competitive, non-competitive) to determine the K_i_ value. For competitive inhibition, a Lineweaver-Burk or Dixon plot can be used.

-

Signaling Pathways and Visualizations

The pharmacological effects of this compound enantiomers are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

(R)-Salsolidine as a MAO-A Inhibitor

(R)-Salsolidine is a more potent inhibitor of MAO-A than its (S)-enantiomer. MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A by (R)-Salsolidine leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant effects of MAO-A inhibitors.

(S)-Salsolinol as a µ-Opioid Receptor Agonist

(S)-Salsolinol is a more potent agonist at the µ-opioid receptor than the (R)-enantiomer. The µ-opioid receptor is a G_i_/G_o_-coupled receptor. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling cascade is responsible for the analgesic and rewarding effects of µ-opioid agonists.

References

Salsolidine as a Monoamine Oxidase-A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine, a tetrahydroisoquinoline alkaloid, has been identified as a selective and competitive inhibitor of Monoamine Oxidase-A (MAO-A). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its stereoselective properties. It summarizes key quantitative data, details relevant experimental protocols for assessing its inhibitory activity, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to this compound and MAO-A Inhibition

Monoamine oxidase A (MAO-A) is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] The inhibition of MAO-A leads to an increase in the synaptic availability of these monoamines, a mechanism that is therapeutically relevant in the treatment of depression and other neurological disorders.[2]

This compound is a naturally occurring tetrahydroisoquinoline alkaloid that has demonstrated potent and selective inhibitory activity against MAO-A.[3] Notably, its inhibitory action is stereoselective, with the (R)-enantiomer exhibiting significantly greater potency than the (S)-enantiomer.[3] This guide will delve into the specifics of this interaction.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against MAO-A has been quantified in several studies. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.

| Compound | Enantiomer | Target | Inhibition Constant (Ki) | Reference |

| This compound | (R) | MAO-A | 6 µM | |

| This compound | (S) | MAO-A | 186 µM |

Table 1: Inhibitory Potency (Ki) of this compound Enantiomers against MAO-A.

Mechanism of Action

This compound acts as a competitive inhibitor of MAO-A. This means that this compound binds to the active site of the enzyme, the same site where the natural monoamine substrates bind. By occupying the active site, this compound prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission.

The inhibition is reversible , meaning that this compound can dissociate from the enzyme, allowing the enzyme to regain its activity. This is in contrast to irreversible MAOIs, which form a permanent covalent bond with the enzyme.

The significant difference in the Ki values between the (R)- and (S)-enantiomers highlights the stereoselective nature of the interaction between this compound and the MAO-A active site. This suggests a specific three-dimensional orientation is required for optimal binding and inhibition.

Experimental Protocols: MAO-A Inhibition Assay

The inhibitory activity of this compound on MAO-A can be determined using various in vitro assays. A common and reliable method is the continuous spectrophotometric or fluorometric assay using kynuramine as a substrate. The following is a detailed, representative protocol synthesized from established methodologies.

4.1. Objective

To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for MAO-A.

4.2. Materials

-

Enzyme Source: Recombinant human MAO-A or mitochondrial fractions isolated from a relevant tissue source (e.g., rat liver).

-

Substrate: Kynuramine dihydrobromide.

-

Inhibitor: (R)-Salsolidine and (S)-Salsolidine, dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Positive Control: A known MAO-A inhibitor (e.g., clorgyline).

-

Instrumentation: A spectrophotometer or a fluorescence microplate reader capable of excitation at ~320 nm and emission at ~380 nm.

-

96-well black microplates (for fluorometric assays).

4.3. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of kynuramine in the phosphate buffer.

-

Prepare stock solutions of (R)- and (S)-salsolidine and the positive control in DMSO.

-

Create a series of dilutions of the this compound enantiomers in the phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Dilute the MAO-A enzyme preparation in the phosphate buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 50 µL of the MAO-A enzyme solution.

-

Add 50 µL of the various concentrations of this compound solutions or the positive control to the respective wells. Include a control well with buffer instead of an inhibitor.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the kynuramine substrate solution to each well. The final concentration of kynuramine should be close to its Km value for MAO-A.

-

Immediately begin monitoring the increase in fluorescence (excitation ~320 nm, emission ~380 nm) or absorbance at 314 nm over time (e.g., for 20-30 minutes) at 37°C. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocity) from the linear portion of the progress curves.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

-

Signaling Pathways Affected by this compound-Mediated MAO-A Inhibition

By inhibiting MAO-A, this compound increases the levels of monoamine neurotransmitters in the synaptic cleft. This leads to enhanced activation of postsynaptic receptors and subsequent downstream signaling cascades. The primary neurotransmitters affected are serotonin, norepinephrine, and dopamine.

5.1. Serotonin Signaling Pathway

Inhibition of MAO-A prevents the degradation of serotonin (5-HT) to 5-hydroxyindoleacetic acid (5-HIAA). The resulting increase in synaptic 5-HT leads to greater activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A). Activation of these G-protein coupled receptors can modulate the activity of adenylyl cyclase and phospholipase C, leading to changes in intracellular second messengers like cAMP and IP3/DAG, respectively. These changes ultimately influence neuronal excitability and gene expression.

5.2. Norepinephrine and Dopamine Signaling Pathways

Similarly, MAO-A inhibition leads to elevated levels of norepinephrine and dopamine. Increased norepinephrine can enhance signaling through adrenergic receptors, while elevated dopamine can potentiate signaling through dopaminergic receptors. These pathways are critical for mood, attention, and reward.

Conclusion

This compound is a potent, selective, and competitive inhibitor of MAO-A, with the (R)-enantiomer demonstrating superior activity. Its mechanism of action involves blocking the degradation of key monoamine neurotransmitters, leading to their increased availability and enhanced signaling. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other potential MAO-A inhibitors. A thorough understanding of its mechanism and the affected signaling pathways is crucial for the development of novel therapeutics targeting MAO-A for the treatment of various neurological and psychiatric conditions.

References

Neuroprotective Properties of Salsolidine in Parkinson's Disease Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Salsolidine, a dopamine-derived endogenous compound, presents a dualistic role in the context of Parkinson's disease (PD), exhibiting both neurotoxic and neuroprotective properties. This technical guide provides an in-depth analysis of the neuroprotective effects of this compound, focusing on its enantiomeric forms, in various in vitro and in vivo models of Parkinson's disease. We detail the experimental protocols for key assays, present quantitative data from multiple studies in a structured format, and illustrate the implicated signaling pathways through diagrams. This guide is intended to be a comprehensive resource for researchers investigating the therapeutic potential of this compound and its derivatives in neurodegenerative disorders.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. While the etiology of PD is multifactorial, the role of endogenous and environmental neurotoxins is an area of intense investigation. Salsolinol (SAL), a product of the non-enzymatic condensation of dopamine and acetaldehyde, has been a subject of interest due to its structural similarity to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1]

Interestingly, while racemic salsolinol and its N-methylated derivatives have been shown to induce Parkinson's-like pathology, recent studies have highlighted the neuroprotective potential of its individual enantiomers, (R)-salsolinol and (S)-salsolinol.[2] These enantiomers have been demonstrated to protect dopaminergic neurons from toxin-induced cell death in various experimental models. This guide will focus on the neuroprotective facets of this compound, providing a technical overview of the methodologies used to assess its efficacy and the current understanding of its mechanisms of action.

In Vitro Models of this compound Neuroprotection

The human neuroblastoma SH-SY5Y cell line is the most commonly used in vitro model to study the neuroprotective effects of this compound. These cells can be differentiated into a dopaminergic neuron-like phenotype, making them a suitable model for Parkinson's disease research.

Experimental Protocols

-

Cell Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Differentiation: To induce a dopaminergic phenotype, SH-SY5Y cells are treated with retinoic acid (RA). A common protocol involves incubating the cells with 10 µM RA for 5-7 days, with media changes every 2-3 days. This process promotes neurite outgrowth and the expression of dopaminergic markers.

To model Parkinson's-like neurodegeneration in vitro, differentiated SH-SY5Y cells are exposed to various neurotoxins:

-

MPP+ (1-methyl-4-phenylpyridinium): The active metabolite of MPTP, typically used at concentrations ranging from 500 µM to 1000 µM for 24-48 hours.[2][3]

-

6-OHDA (6-hydroxydopamine): A neurotoxin that selectively destroys dopaminergic neurons, commonly used at concentrations of 50 µM to 200 µM for 24 hours.[4]

-

H₂O₂ (Hydrogen Peroxide): An inducer of oxidative stress, typically used at concentrations of 300 µM to 500 µM for 24 hours.

The protective effect of this compound enantiomers is evaluated by pre-treating the cells with the compound for a specific duration (e.g., 1 hour) before exposing them to the neurotoxin.

-

Cell Viability (MTS Assay):

-

Seed differentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treat with various concentrations of this compound enantiomers.

-

Introduce the neurotoxin and incubate for the desired period.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

-

-

Cytotoxicity (LDH Assay):

-

Follow the same initial steps as the MTS assay.

-

After incubation, collect the cell culture supernatant.

-

Add the LDH assay reaction mixture to the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add a stop solution and measure the absorbance at 490 nm. Cytotoxicity is calculated based on the amount of LDH released into the medium.

-

-

Apoptosis (Caspase-3/7 Activity Assay):

-

After treatment, lyse the cells and add a caspase-3/7 substrate.

-

Incubate to allow for the cleavage of the substrate by active caspases.

-

Measure the resulting fluorescence or luminescence, which is proportional to caspase-3/7 activity.

-

-

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

-

After treatment, load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). The increase in fluorescence corresponds to the level of intracellular ROS.

-

Quantitative Data on Neuroprotection

The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound and its derivatives in SH-SY5Y cells.

| Compound | Toxin | Toxin Conc. | This compound Conc. | Incubation Time | Assay | Outcome | Reference |

| (R,S)-Salsolinol | MPP+ | 1000 µM | 50 µM | 48 h | MTS | Statistically significant increase in cell viability compared to MPP+ alone | |

| (R)-Salsolinol | MPP+ | 1000 µM | 50 µM | 48 h | MTS | Statistically significant increase in cell viability compared to MPP+ alone | |

| (S)-Salsolinol | MPP+ | 1000 µM | 50 µM | 48 h | MTS | Statistically significant increase in cell viability compared to MPP+ alone | |

| N-Methyl-(R)-salsolinol | MPP+ | 1000 µM | 50 µM | 48 h | MTS | Statistically significant increase in cell viability compared to MPP+ alone | |

| (R,S)-Salsolinol | 6-OHDA | 50 µM | 10-250 µM | 24 h | LDH | Statistically significant decrease in LDH release at all tested concentrations | |

| (R,S)-Salsolinol | H₂O₂ | 300 µM | 50 & 100 µM | 24 h | MTS | Statistically significant increase in cell viability compared to H₂O₂ alone | |

| (R,S)-Salsolinol | H₂O₂ | 500 µM | 50, 100, 250 µM | - | ROS Assay | Significant reduction in ROS levels | |

| (R,S)-Salsolinol | 6-OHDA | 100 µM | 250 µM | 6 h | Caspase-3/7 | Significant reduction in caspase activity | |

| (R,S)-Salsolinol | H₂O₂ | 300 µM | 250 µM | 6 h | Caspase-3/7 | Significant reduction in caspase activity |

| Compound | IC50 (Toxicity) | Cell Line | Incubation Time | Assay | Reference |

| N-Methyl-(R)-salsolinol | 864 µM | SH-SY5Y | 48 h | MTS | |

| (R,S)-Salsolinol | 34 µM | SH-SY5Y | 72 h | Cell Survival | |

| MPP+ | 94 µM | SH-SY5Y | 72 h | Cell Survival | |

| (R,S)-Salsolinol | 1000 µM | SH-SY5Y | - | MTT | |

| N-Methyl-(R)-salsolinol | 750 µM | SH-SY5Y | - | MTT |

Signaling Pathways in this compound Neuroprotection

The neuroprotective effects of this compound enantiomers are believed to be mediated through multiple signaling pathways, primarily involving the modulation of dopamine D2 receptors and the attenuation of oxidative stress and apoptosis.

Dopamine D2 Receptor Signaling

In silico and in vitro studies suggest that (S)-salsolinol can act as an agonist at dopamine D2 receptors. Activation of D2 receptors is known to be neuroprotective through the activation of the PI3K/Akt signaling pathway, which in turn inhibits apoptotic pathways.

References

- 1. protocols.io [protocols.io]

- 2. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salsolinol Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry and Biological Activity of (R)-Salsolidine vs. (S)-Salsolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine, a tetrahydroisoquinoline alkaloid, exists as two enantiomers, (R)-Salsolidine and (S)-Salsolidine. The stereochemistry at the C1 position profoundly influences its biological activity, leading to significant differences in its pharmacological profile. This technical guide provides a comprehensive overview of the stereoselective interactions of this compound enantiomers with key biological targets, including monoamine oxidase A (MAO-A), opioid receptors, and dopamine receptors. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction

Chirality is a fundamental aspect of molecular pharmacology, often dictating the efficacy and safety of therapeutic agents.[1][2] this compound, a molecule with a single stereocenter, serves as a compelling case study in the importance of stereochemistry in drug action. The differential biological activities of its (R) and (S) enantiomers highlight the precise three-dimensional interactions required for target engagement and subsequent physiological responses. This guide delves into the core differences between (R)- and (S)-Salsolidine, offering a detailed examination of their synthesis, pharmacological effects, and the underlying molecular mechanisms.

Stereoselective Synthesis of (R)- and (S)-Salsolidine

The enantioselective synthesis of (R)- and (S)-salsolidine is crucial for studying their distinct biological activities. Several synthetic strategies have been developed to obtain the pure enantiomers.

One notable approach involves the diastereoselective total synthesis utilizing a Pomeranz–Fritsch–Bobbitt cyclization for the construction of the tetrahydroisoquinoline ring system.[3] This method employs chiral N-tert-butanesulfinylimines as substrates to yield the desired enantiomers with high enantiomeric excess (e.e.).[3] Specifically, the synthesis of (S)-salsolidine can be achieved with an overall yield of 24% and 98% e.e., while (R)-salsolidine can be obtained in a 20% overall yield with 96% e.e.

Another efficient method is the catalytic asymmetric synthesis, which can be employed to produce both enantiomers. For instance, an asymmetric Strecker reaction using Jacobsen's thiourea-containing catalyst can produce the corresponding 1-cyano-1,2,3,4-tetrahydroisoquinoline intermediate in high yield and enantiomeric excess, which can then be converted to the desired this compound enantiomer.

Comparative Biological Activity

The biological activities of (R)- and (S)-salsolidine diverge significantly, particularly in their interactions with key enzymes and receptors in the central nervous system.

Monoamine Oxidase A (MAO-A) Inhibition

One of the most pronounced stereoselective activities of this compound is its inhibition of monoamine oxidase A (MAO-A), a key enzyme in the degradation of monoamine neurotransmitters. The (R)-enantiomer is a significantly more potent competitive inhibitor of MAO-A than the (S)-enantiomer.

| Enantiomer | Target | Activity | K_i_ (μM) |

| (R)-Salsolidine | MAO-A | Competitive Inhibitor | 6 |

| (S)-Salsolidine | MAO-A | Competitive Inhibitor | 186 |

Table 1: Stereoselective Inhibition of Monoamine Oxidase A by this compound Enantiomers.

This potent and selective inhibition of MAO-A by (R)-salsolidine can lead to an increase in the synaptic levels of monoamines like serotonin and dopamine, suggesting its potential as an antidepressant or neuroprotective agent.

Opioid Receptor Agonism

Both enantiomers of this compound have been shown to act as agonists at the μ-opioid receptor, though with differing potencies. The (S)-enantiomer is a considerably more potent agonist than the (R)-enantiomer.

| Enantiomer | Target | Activity | EC_50_ (μM) |

| (R)-Salsolidine | μ-Opioid Receptor | Agonist | 600 |

| (S)-Salsolidine | μ-Opioid Receptor | Agonist | 9 |

Table 2: Stereoselective Agonism at the μ-Opioid Receptor by this compound Enantiomers.

The activation of μ-opioid receptors by (S)-salsolidine suggests its potential involvement in analgesia and reward pathways.

Dopaminergic System Modulation

The interaction of this compound enantiomers with the dopaminergic system is complex and appears to be influenced by the specific receptor subtype. While direct binding affinity data for this compound enantiomers on dopamine receptors is limited, studies on the closely related compound salsolinol provide valuable insights. (S)-Salsolinol has been shown to bind to the D2 receptor family, particularly the D3 receptor, with a Ki of 0.48 µM. Molecular docking studies suggest that (S)-salsolinol interacts with the dopamine D2 receptor in a manner similar to dopamine itself.

Neuroprotective and Neurotoxic Effects

The stereochemistry of this compound also plays a role in its effects on neuronal viability. In studies using the human neuroblastoma SH-SY5Y cell line, both enantiomers of the related compound salsolinol have exhibited neuroprotective properties at a concentration of 50 μM against MPP+-induced toxicity. However, at higher concentrations, salsolinol enantiomers can induce cytotoxicity, with (S)-salsolinol being more potent.

| Enantiomer (Salsolinol) | Cell Line | Activity | IC_50_ (μM) |

| (R)-Salsolinol | SH-SY5Y | Cytotoxicity | 540.2 |

| (S)-Salsolinol | SH-SY5Y | Cytotoxicity | 296.6 |

Table 3: Stereoselective Cytotoxicity of Salsolinol Enantiomers in SH-SY5Y Cells.

Experimental Protocols

Chiral Separation of (R)- and (S)-Salsolidine by HPLC

Objective: To separate and purify the (R) and (S) enantiomers of this compound from a racemic mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a cyclodextrin-based column).

-

Mobile phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer. The exact composition should be optimized for the specific column. For basic compounds like this compound, the addition of a small amount of a basic modifier like diethylamine (0.1% v/v) to the mobile phase is often beneficial.

-

Racemic this compound standard.

-

Solvents for sample preparation (e.g., mobile phase).

Procedure:

-

System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a known concentration.

-

Injection: Inject a suitable volume of the sample onto the chiral column.

-

Chromatography: Run the chromatogram at a constant flow rate. Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 280 nm).

-

Fraction Collection: Collect the fractions corresponding to the two separated enantiomeric peaks.

-

Purity Analysis: Re-inject the collected fractions into the HPLC system to confirm their enantiomeric purity.

Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective: To determine the inhibitory potency (K_i_) of (R)- and (S)-salsolidine on MAO-A activity.

Materials:

-

Human recombinant MAO-A enzyme.

-

Kynuramine (substrate for MAO-A).

-

(R)-Salsolidine and (S)-Salsolidine.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

96-well microplate reader (fluorometric).

-

2N NaOH to stop the reaction.

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of (R)- and (S)-salsolidine in phosphate buffer. Dilute the MAO-A enzyme to the desired concentration in the same buffer.

-

Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to wells containing either buffer (control) or different concentrations of the this compound enantiomers. Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add the substrate kynuramine to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding 2N NaOH to each well.

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC_50_ value and subsequently the K_i_ value using the Cheng-Prusoff equation.

Assessment of Neuroprotection in SH-SY5Y Cells

Objective: To evaluate the neuroprotective effects of (R)- and (S)-salsolidine against a neurotoxin in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Neurotoxin (e.g., MPP+).

-

(R)-Salsolidine and (S)-Salsolidine.

-

Cell viability assay reagent (e.g., MTS or MTT).

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO_2_).

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of (R)- or (S)-salsolidine for a specific duration (e.g., 1 hour).

-

Toxin Exposure: Add the neurotoxin (e.g., MPP+) to the wells (except for the control wells) and co-incubate with the this compound enantiomers for a defined period (e.g., 24-48 hours).

-

Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways

The stereoselective biological activities of this compound enantiomers can be attributed to their differential engagement of specific signaling pathways.

MAO-A Inhibition Pathway

The inhibition of MAO-A by (R)-salsolidine prevents the degradation of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of neurotransmitters such as dopamine and serotonin in the synaptic cleft, thereby enhancing neurotransmission.

Figure 1. Signaling pathway of MAO-A inhibition by (R)-Salsolidine.

μ-Opioid Receptor Agonism Pathway

(S)-Salsolidine, being a more potent agonist at the μ-opioid receptor, activates G-protein coupled signaling cascades. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in neuronal inhibition.

Figure 2. Downstream signaling of μ-opioid receptor activation by (S)-Salsolidine.

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor, a G_i_-coupled receptor, by an agonist like (S)-salsolinol leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This can also lead to the modulation of ion channels and other downstream effectors.

Figure 3. Signaling pathway of dopamine D2 receptor activation.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. (R)-Salsolidine is a potent and selective inhibitor of MAO-A, while (S)-Salsolidine is a more potent agonist at the μ-opioid receptor. These stereoselective interactions have significant implications for their potential therapeutic applications. A thorough understanding of the distinct pharmacological profiles of each enantiomer is essential for the rational design and development of novel drugs targeting the central nervous system. This guide provides a foundational resource for researchers and scientists working to unravel the complexities of this compound stereochemistry and its impact on biological function. Further investigation into the precise molecular interactions and downstream signaling events will continue to illuminate the therapeutic potential of these fascinating molecules.

References

- 1. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

- 3. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Salsolidine and its Role in Catecholamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolidine, a tetrahydroisoquinoline alkaloid, is an endogenous compound formed from the condensation of dopamine and its metabolite's aldehyde derivative. Exhibiting a stereoselective inhibitory effect on catecholamine metabolism, particularly through its interaction with monoamine oxidase A (MAO-A), this compound presents a molecule of interest in neuropharmacology and drug development. This technical guide provides a comprehensive overview of this compound's biosynthesis, its modulatory role in catecholamine pathways, quantitative data on its enzymatic interactions, and detailed experimental protocols for its study.

Introduction

This compound is a member of the tetrahydroisoquinoline family of alkaloids. These compounds are found endogenously in mammals and can also be derived from plant sources. The formation of this compound in the brain is significant as it arises from the metabolism of dopamine, a key catecholamine neurotransmitter. Its structural similarity to other neuroactive compounds and its ability to interfere with catecholamine metabolic pathways underscore its potential physiological and pathological relevance. This guide will delve into the core aspects of this compound's interaction with catecholamine metabolism, providing a technical foundation for researchers in neuroscience and pharmacology.

Biosynthesis of this compound

This compound is synthesized in vivo through a non-enzymatic reaction known as the Pictet-Spengler condensation. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the case of this compound's precursor, salsolinol, dopamine condenses with acetaldehyde. This compound itself is the O-methylated derivative of salsoline.

The formation of these tetrahydroisoquinolines from key neurotransmitters and their metabolites highlights a potential link between metabolic states (e.g., alcohol consumption leading to increased acetaldehyde) and alterations in neuroamine signaling.

Role in Catecholamine Metabolism

The primary mechanism by which this compound influences catecholamine metabolism is through the inhibition of key enzymes, namely monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes are critical for the degradation of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.

Inhibition of Monoamine Oxidase (MAO)

This compound acts as a stereoselective, competitive inhibitor of MAO-A.[1][2][3] The (R)-enantiomer of this compound is a significantly more potent inhibitor of MAO-A than the (S)-enantiomer.[2][3] In contrast, this compound shows weak to negligible inhibitory activity against MAO-B. This selectivity for MAO-A is a key feature of its pharmacological profile. By inhibiting MAO-A, this compound can lead to an accumulation of its substrates, primarily serotonin and norepinephrine, and to a lesser extent, dopamine.

Inhibition of Catechol-O-Methyltransferase (COMT)

This compound has also been shown to be a competitive inhibitor of COMT. This enzyme is responsible for the O-methylation of catecholamines and their metabolites. Inhibition of COMT by this compound can further potentiate catecholaminergic signaling by reducing the degradation of dopamine, norepinephrine, and epinephrine.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its enantiomers with key enzymes in catecholamine metabolism.

Table 1: Inhibition of Monoamine Oxidase A (MAO-A) by this compound Enantiomers

| Compound | Inhibition Constant (Ki) | Type of Inhibition |

| (R)-Salsolidine | 6 µM | Competitive |

| (S)-Salsolidine | 186 µM | Competitive |

Table 2: Inhibition of Catechol-O-Methyltransferase (COMT) by this compound

| Compound | Inhibition Constant (Ki) | Type of Inhibition |

| This compound | 0.19 mM | Competitive |

Table 3: In Vivo Effects of Chronic this compound Administration in Rats

| Brain Region | Effect on Dopamine Levels | Effect on DOPAC Levels |

| Substantia Nigra | Dramatic decline | Not specified |

| Striatum | Decrease | Decrease |

Note: Specific quantitative data on the percentage change in catecholamine and metabolite levels are limited. The effects on norepinephrine, epinephrine, and homovanillic acid (HVA) levels have not been extensively quantified.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potential of this compound on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

This compound (and its enantiomers)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Spectrophotometer or fluorometer

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in phosphate buffer to achieve a range of desired concentrations.

-

Prepare stock solutions of kynuramine and benzylamine in the appropriate buffer.

-

Dilute the MAO-A and MAO-B enzymes to the desired working concentration in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

This compound solution at various concentrations (or vehicle for control)

-

MAO-A or MAO-B enzyme solution

-

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the product of the reaction (e.g., 4-hydroxyquinoline for the kynuramine reaction).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the type of inhibition and the Ki value, perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

Quantification of Catecholamines and Metabolites in Brain Tissue by HPLC-ECD

This protocol describes a method for measuring the levels of dopamine, norepinephrine, epinephrine, and their metabolites in brain tissue samples following this compound administration.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., phosphate buffer with methanol, EDTA, and an ion-pairing agent)

-

Perchloric acid

-

Brain tissue homogenizer

-

Centrifuge

-

Standards for dopamine, norepinephrine, epinephrine, DOPAC, and HVA

Procedure:

-

Sample Preparation:

-

Following in vivo administration of this compound, dissect the desired brain regions (e.g., striatum, substantia nigra).

-

Homogenize the tissue samples in a cold solution of perchloric acid to precipitate proteins and stabilize the catecholamines.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Set up the HPLC-ECD system with the appropriate column and mobile phase. Equilibrate the system until a stable baseline is achieved.

-

Prepare a standard curve by injecting known concentrations of the catecholamine and metabolite standards.

-

Inject a fixed volume of the prepared brain tissue supernatant onto the HPLC column.

-

The catecholamines and their metabolites will separate based on their affinity for the stationary phase and will be detected by the electrochemical detector as they elute from the column.

-

-

Data Analysis:

-

Identify the peaks corresponding to each analyte based on their retention times compared to the standards.

-

Quantify the concentration of each analyte in the samples by comparing the peak areas or heights to the standard curve.

-

Normalize the concentrations to the weight of the tissue sample.

-

Conclusion

This compound is a pharmacologically active tetrahydroisoquinoline that directly interacts with the enzymatic pathways of catecholamine metabolism. Its stereoselective and competitive inhibition of MAO-A, coupled with its inhibition of COMT, positions it as a modulator of dopaminergic and noradrenergic signaling. The in vivo consequences of these interactions, particularly with chronic exposure, suggest a potential role in altering the homeostatic balance of catecholamine systems in the brain. Further research is warranted to fully elucidate the therapeutic and toxicological implications of this compound, including more detailed quantitative studies on its in vivo effects and the determination of its IC50 values for MAO enzymes. The experimental protocols provided herein offer a foundation for such future investigations.

References

Exploring the Cytotoxic Effects of Salsolidine Derivatives on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic effects of Salsolidine derivatives on cancer cells. It summarizes key quantitative data, details comprehensive experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Quantitative Data Summary

The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The data presented below is for the this compound derivative, 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 2-(chloroacetyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | A-549 | Lung Carcinoma | 3.83 ± 0.78 |

| MCF-7 | Breast Adenocarcinoma | 5.84 ± 1.62 | |

| SH-SY5Y | Neuroblastoma | 2.89 ± 0.92 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of cytotoxicity studies. This section provides protocols for key experiments used to evaluate the anticancer effects of this compound derivatives.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A-549, MCF-7, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.[1]

-

After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]

-

Incubate the plate for 48 hours.[1]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve.

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cancer cells

-

Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells (1 × 10⁶ cells) in a T25 culture flask and treat with the this compound derivative for the desired time.

-

Collect both floating and adherent cells.

-

Wash the collected cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate compensation settings for FITC and PI.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest approximately 1-2 x 10⁶ cells.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

The DNA content is measured based on the fluorescence intensity of PI.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound derivatives are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general experimental workflow.

Signaling Pathways

Caption: CDK9 Inhibition Pathway of this compound Derivatives.

Caption: ROS-Mediated Apoptotic Pathway of this compound Derivatives.

Experimental Workflow

Caption: General Experimental Workflow for Cytotoxicity Evaluation.

References

The Chemical Nexus of Salsolidine and Salsolinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical and pharmacological relationship between two key tetrahydroisoquinoline alkaloids: Salsolidine and Salsolinol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their structural similarities, metabolic interconversion, and comparative biological activities, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Chemical Relationship and Structures